2-(3-Bromo-4-methoxyphenyl)-2-[(trimethylsilyl)oxy]acetonitrile
Overview
Description
2-(3-Bromo-4-methoxyphenyl)-2-[(trimethylsilyl)oxy]acetonitrile is an organic compound that features a brominated aromatic ring, a methoxy group, and a trimethylsilyl-protected hydroxyl group. Compounds like this are often used in organic synthesis and can serve as intermediates in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methoxyphenyl)-2-[(trimethylsilyl)oxy]acetonitrile typically involves the following steps:
Bromination: The starting material, 4-methoxyphenylacetonitrile, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Protection: The hydroxyl group is protected using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine to form the trimethylsilyl ether.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the aromatic ring.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki coupling or nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Palladium catalysts for Suzuki coupling, sodium methoxide for nucleophilic substitution.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The primary product would be the corresponding amine.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The trimethylsilyl group serves as a protecting group for hydroxyl functionalities during multi-step syntheses.
Biology and Medicine
Drug Development: Potential use in the synthesis of pharmaceutical compounds.
Biological Studies: May be used in studies involving enzyme interactions or metabolic pathways.
Industry
Material Science: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 2-(3-Bromo-4-methoxyphenyl)-2-[(trimethylsilyl)oxy]acetonitrile would depend on its specific application. For example, in drug development, it might interact with specific enzymes or receptors. The trimethylsilyl group can be removed under acidic conditions to reveal the active hydroxyl group, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromo-4-methoxyphenyl)acetonitrile: Lacks the trimethylsilyl protection.
2-(4-Methoxyphenyl)-2-[(trimethylsilyl)oxy]acetonitrile: Lacks the bromine atom.
2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetonitrile: Lacks the trimethylsilyl protection.
Uniqueness
The presence of both the bromine atom and the trimethylsilyl-protected hydroxyl group makes 2-(3-Bromo-4-methoxyphenyl)-2-[(trimethylsilyl)oxy]acetonitrile unique. This combination allows for selective reactions at different sites of the molecule, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-2-trimethylsilyloxyacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2Si/c1-15-11-6-5-9(7-10(11)13)12(8-14)16-17(2,3)4/h5-7,12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLJWUFQHHZIRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C#N)O[Si](C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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